Mpo-IN-28

Description

Properties

IUPAC Name |

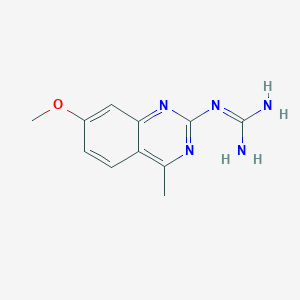

2-(7-methoxy-4-methylquinazolin-2-yl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBMSSBTCGJZEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mpo-IN-28: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mpo-IN-28 is a potent and selective inhibitor of myeloperoxidase (MPO), a heme-containing peroxidase enzyme implicated in the pathology of numerous inflammatory diseases. This document provides a comprehensive technical overview of Mpo-IN-28, including its chemical properties, mechanism of action, quantitative inhibitory data, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers investigating the role of MPO in disease and for those involved in the development of novel anti-inflammatory therapeutics.

Chemical Properties and Data

Mpo-IN-28, also referred to as Compound 28, is a small molecule inhibitor of myeloperoxidase.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine | [3] |

| Synonyms | MPO Inhibitor 28, Myeloperoxidase Inhibitor 28 | [3] |

| CAS Number | 37836-90-1 | [1][3] |

| Molecular Formula | C₁₁H₁₃N₅O | [3] |

| Molecular Weight | 231.25 g/mol | [1] |

| Appearance | Solid | [3] |

| Solubility | DMSO: 22.73 mg/mL (98.29 mM) to 46 mg/mL (198.91 mM) | [1][2] |

| Storage | Store at -20°C | [1] |

Mechanism of Action and Biological Activity

Mpo-IN-28 is a potent inhibitor of myeloperoxidase (MPO), an enzyme primarily found in the azurophilic granules of neutrophils.[4] MPO plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, including hypochlorous acid (HOCl), which are used to kill pathogens.[4] However, excessive MPO activity can lead to oxidative damage to host tissues and has been implicated in the pathophysiology of various inflammatory conditions, including cardiovascular and neurodegenerative diseases.[5]

The primary mechanism of action of Mpo-IN-28 is the direct inhibition of the enzymatic activity of MPO.[1]

Quantitative Biological Data

The following table summarizes the key quantitative data regarding the inhibitory activity of Mpo-IN-28.

| Parameter | Value | Description | Reference |

| IC₅₀ (MPO) | 44 nM | Half-maximal inhibitory concentration against purified myeloperoxidase in a cell-free assay. | [1][2] |

| IC₅₀ (MPO-mediated LDL oxidation) | 90 nM | Half-maximal inhibitory concentration for the inhibition of MPO-mediated low-density lipoprotein oxidation. | |

| IC₅₀ (MPO chlorination activity in human neutrophils) | ~93.1 μM | Half-maximal inhibitory concentration for the reduction of the relative chlorination activity of MPO in human neutrophils. | |

| Cytotoxicity (NHDF cells) | 17 μM | Half-maximal inhibitory concentration for cytotoxicity against normal human dermal fibroblasts after 72 hours. |

A Note on Historical Compound Classification

It is important for researchers to be aware that the chemical scaffold of Mpo-IN-28 has been previously investigated in other contexts. A publication from 2003 identified a series of quinazolines, including the structure corresponding to Mpo-IN-28, as adenosine A2B receptor antagonists.[2][6] Another study from 2019 described its activity as a neuropeptide Y-like receptor 7 (NPYLR7) agonist in mosquitoes.[7][8] A third paper from 2009 mentioned its use as a synthetic intermediate for bacterial DNA polymerase III inhibitors.[1][9] However, the primary and most potent activity identified for Mpo-IN-28 in recent literature is the selective inhibition of myeloperoxidase. The references to its other activities predate its characterization as a potent MPO inhibitor and may represent off-target effects at significantly higher concentrations or activities in non-mammalian systems.

Signaling Pathways and Experimental Workflows

Myeloperoxidase Signaling Pathway

The following diagram illustrates the central role of MPO in generating reactive oxygen species and the point of inhibition by Mpo-IN-28.

Caption: Myeloperoxidase (MPO) signaling pathway and inhibition by Mpo-IN-28.

Experimental Workflow: In Vitro MPO Inhibition Assay

The following diagram outlines a typical experimental workflow for assessing the inhibitory activity of Mpo-IN-28 on MPO in vitro.

References

- 1. Quinazolin-2-ylamino-quinazolin-4-ols as novel non-nucleoside inhibitors of bacterial DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazolines as adenosine receptor antagonists: SAR and selectivity for A2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-Molecule Agonists of Ae. aegypti Neuropeptide Y Receptor Block Mosquito Biting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Related Videos - Small-Molecule Agonists of Ae. aegypti Neuropeptide Y Receptor Block Mosquito Biting [visualize.jove.com]

- 9. colorado.edu [colorado.edu]

Mpo-IN-28: A Technical Guide to its Biological Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mpo-IN-28 has emerged as a significant pharmacological tool for investigating the roles of myeloperoxidase (MPO) in a variety of physiological and pathological processes. Primarily characterized as a potent and selective inhibitor of MPO, this small molecule has been instrumental in elucidating the downstream consequences of MPO activity in inflammatory diseases, cardiovascular conditions, and neutrophil-mediated immune responses. This technical guide provides an in-depth overview of the biological targets and associated signaling pathways of Mpo-IN-28, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.

Core Biological Target: Myeloperoxidase (MPO)

The principal biological target of Mpo-IN-28 is Myeloperoxidase (MPO), a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] MPO plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[2] While essential for microbial killing, excessive MPO activity is implicated in tissue damage and the pathogenesis of numerous inflammatory diseases.[3]

Quantitative Data on Mpo-IN-28 Activity

Mpo-IN-28 exhibits high potency in inhibiting MPO activity. The following table summarizes the key quantitative data available for Mpo-IN-28 and its interactions with its primary and potential off-targets.

| Target | Assay Type | Parameter | Value | Cell Line/System | Reference |

| Myeloperoxidase (MPO) | Cell-free assay | IC₅₀ | 44 nM | Purified enzyme | [4] |

| MPO-mediated LDL oxidation | Inhibition assay | IC₅₀ | 90 nM | In vitro | |

| MPO in human neutrophils | Chlorination activity | IC₅₀ | ~93.1 µM | Human neutrophils | |

| Adenosine A₂B Receptor | Radioligand binding assay | Kᵢ | 2.15 µM | HEK293 cells | [5] |

| Neuropeptide Y-like Receptor 7 (NPYLR7) | Calcium mobilization assay | Agonist activity | Induces mobilization at 10 µM | HEK293T cells | [5] |

Signaling Pathways Modulated by Mpo-IN-28

By inhibiting MPO, Mpo-IN-28 influences several critical signaling pathways involved in inflammation and immune regulation.

Inflammatory Signaling: NF-κB and MAPK Pathways

MPO-derived oxidants are known to activate pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] These pathways lead to the transcription of various pro-inflammatory cytokines, chemokines, and adhesion molecules, perpetuating the inflammatory response. By inhibiting MPO, Mpo-IN-28 can attenuate the activation of these pathways, thereby reducing inflammation.

Caption: MPO-driven inflammatory signaling pathway.

Neutrophil Extracellular Trap (NET) Formation (NETosis)

MPO is a critical enzyme in the process of NETosis, a unique form of neutrophil cell death characterized by the release of web-like structures composed of decondensed chromatin, histones, and granular proteins.[2] These Neutrophil Extracellular Traps (NETs) trap and kill pathogens but can also contribute to tissue damage and thrombosis. Mpo-IN-28, by inhibiting MPO's enzymatic activity, can modulate NET formation.

Caption: Role of MPO in NETosis.

Lipoprotein Oxidation and Atherosclerosis

MPO-mediated oxidation of low-density lipoprotein (LDL) is a key event in the pathogenesis of atherosclerosis.[3] Oxidized LDL (oxLDL) is taken up by macrophages, leading to foam cell formation and the development of atherosclerotic plaques. By inhibiting MPO, Mpo-IN-28 can reduce LDL oxidation and potentially mitigate the progression of atherosclerosis.

Caption: MPO-mediated LDL oxidation in atherosclerosis.

Experimental Protocols

Detailed methodologies for key experiments involving Mpo-IN-28 are provided below.

MPO Chlorination Activity Assay

This assay measures the ability of MPO to produce HOCl.

Materials:

-

Purified human MPO

-

Mpo-IN-28

-

Taurine

-

Hydrogen peroxide (H₂O₂)

-

5-Thio-2-nitrobenzoic acid (TNB)

-

Assay Buffer (e.g., 100 mM phosphate buffer, pH 6.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Mpo-IN-28 in DMSO.

-

In a 96-well plate, add purified MPO to the assay buffer.

-

Add serial dilutions of Mpo-IN-28 to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding a solution containing taurine and H₂O₂.

-

After a defined incubation period (e.g., 30 minutes), stop the reaction.

-

Add TNB solution to each well. The reaction between taurine chloramine and TNB results in a decrease in absorbance at 412 nm.

-

Measure the absorbance at 412 nm using a microplate reader.

-

Calculate the percent inhibition of MPO activity for each concentration of Mpo-IN-28 and determine the IC₅₀ value.

MPO-Mediated LDL Oxidation Assay

This assay assesses the inhibitory effect of Mpo-IN-28 on the oxidation of LDL by MPO.

Materials:

-

Human LDL

-

Purified human MPO

-

Mpo-IN-28

-

H₂O₂

-

Thiobarbituric acid reactive substances (TBARS) assay reagents or an antibody-based ELISA for oxidized LDL.

Procedure:

-

Incubate human LDL with purified MPO in the presence of varying concentrations of Mpo-IN-28.

-

Initiate the oxidation reaction by adding H₂O₂.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 2-4 hours).

-

Stop the reaction and measure the extent of LDL oxidation using either a TBARS assay (which measures malondialdehyde, a byproduct of lipid peroxidation) or a specific ELISA for oxidized LDL.

-

Calculate the percent inhibition of LDL oxidation and determine the IC₅₀ value for Mpo-IN-28.

Neutrophil Extracellular Trap (NET) Formation Assay

This protocol outlines a method to quantify NET formation in vitro.[7][8][9]

Materials:

-

Isolated human neutrophils

-

Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing stimulus

-

Mpo-IN-28

-

Cell-impermeable DNA dye (e.g., Sytox Green)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Isolate human neutrophils from healthy donor blood.

-

Pre-incubate the isolated neutrophils with various concentrations of Mpo-IN-28 for 30 minutes.

-

Add the cell-impermeable DNA dye to the wells.

-

Stimulate the neutrophils with a NET-inducing agent like PMA.

-

Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours.

-

Measure the fluorescence intensity using a microplate reader (excitation/emission maxima ~488/525 nm for Sytox Green). An increase in fluorescence indicates NET formation as the dye binds to the extracellular DNA.

-

Alternatively, visualize and quantify NETs using fluorescence microscopy.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Mpo-IN-28.

Caption: Workflow for Mpo-IN-28 evaluation.

Conclusion

Mpo-IN-28 is a powerful research tool for dissecting the multifaceted roles of myeloperoxidase in health and disease. Its high potency and selectivity for MPO make it an invaluable inhibitor for studying inflammatory signaling, NETosis, and lipoprotein oxidation. The information and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize Mpo-IN-28 in their investigations and to foster the development of novel therapeutics targeting MPO-driven pathologies. Further research into the in vivo efficacy and safety profile of Mpo-IN-28 and its analogs is warranted to translate these preclinical findings into clinical applications.

References

- 1. Myeloperoxidase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]

- 8. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

The Therapeutic Potential of Mpo-IN-28: A Technical Guide to a Selective Myeloperoxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, catalyzing the formation of potent reactive oxidants that combat pathogens. However, dysregulated MPO activity is a key driver in the pathophysiology of numerous chronic inflammatory diseases, including cardiovascular and neurodegenerative disorders. Mpo-IN-28 has emerged as a selective and potent inhibitor of MPO, offering a promising therapeutic strategy to mitigate MPO-driven tissue damage. This technical guide provides a comprehensive overview of the therapeutic potential of Mpo-IN-28, summarizing its known biochemical activity, the preclinical rationale for its use based on studies of MPO inhibition, and detailed experimental methodologies. While in vivo preclinical data for Mpo-IN-28 is limited, the extensive evidence for the therapeutic efficacy of other MPO inhibitors provides a strong foundation for its potential clinical utility.

Introduction: The Role of Myeloperoxidase in Disease

Myeloperoxidase is a heme-containing peroxidase primarily expressed in neutrophils and, to a lesser extent, in monocytes.[1] Upon activation of these immune cells at sites of inflammation, MPO is released into the extracellular space where it catalyzes the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[2][3] While essential for microbial killing, excessive and prolonged MPO activity contributes to oxidative stress and tissue damage in a range of diseases.[4][5]

Cardiovascular Disease: MPO-derived oxidants promote the oxidation of low-density lipoprotein (LDL) and high-density lipoprotein (HDL), contributing to the formation of foam cells and atherosclerotic plaques.[1][5] MPO activity is also implicated in plaque instability and rupture, endothelial dysfunction, and adverse cardiac remodeling after myocardial infarction.[1][4]

Neuroinflammation: In the central nervous system, MPO is expressed by activated microglia and infiltrating neutrophils. Its activity is associated with increased oxidative stress, neuronal damage, and disease progression in conditions such as ischemic stroke, Alzheimer's disease, and Parkinson's disease.[6][7]

Given the central role of MPO in these pathologies, its selective inhibition presents a compelling therapeutic approach. Mpo-IN-28 is a small molecule inhibitor designed to specifically target and neutralize the enzymatic activity of MPO.

Mpo-IN-28: A Selective Myeloperoxidase Inhibitor

Mpo-IN-28 is a potent and selective inhibitor of myeloperoxidase. Its inhibitory activity has been characterized in various in vitro assays.

Quantitative Data

The following table summarizes the known in vitro inhibitory concentrations of Mpo-IN-28 against MPO and its enzymatic activities.

| Target/Activity | IC50 Value | Cell/System | Reference |

| Myeloperoxidase (MPO) | 44 nM | Cell-free assay | [8] |

| MPO-mediated LDL oxidation | 90 nM | Cell-free assay | [8] |

| MPO Chlorination Activity | ~93.1 µM | Human Neutrophils | [8] |

| Endothelial Glycocalyx Shedding | 10 µM (used concentration) | In vitro with COVID-19 plasma | [9] |

Preclinical Evidence for the Therapeutic Potential of MPO Inhibition

While in vivo studies specifically investigating Mpo-IN-28 are not yet widely published, a substantial body of preclinical evidence using other selective MPO inhibitors demonstrates the therapeutic potential of this approach across various disease models. This data provides a strong rationale for the further development of Mpo-IN-28.

Cardiovascular Disease

Preclinical studies with MPO inhibitors have shown significant promise in mitigating cardiovascular pathologies.

-

Atherosclerosis: In mouse models of atherosclerosis, treatment with MPO inhibitors has been shown to reduce the size of necrotic cores within atherosclerotic plaques, suggesting a role in promoting plaque stability.[1]

-

Myocardial Infarction: In animal models of myocardial infarction, MPO inhibitors have been demonstrated to decrease the infiltration of inflammatory cells into the myocardium and attenuate adverse left ventricular remodeling.[1]

Neuroinflammation

The inhibition of MPO has also shown therapeutic benefits in preclinical models of neuroinflammatory and neurodegenerative diseases.

-

Ischemic Stroke: Treatment with MPO inhibitors in rodent models of ischemic stroke has been shown to reduce infarct size, decrease neuronal cell death, and improve functional outcomes.[10]

-

Neurodegenerative Diseases: Increased MPO activity has been observed in postmortem brain tissue from patients with Alzheimer's and Parkinson's disease.[6] Inhibition of MPO is being explored as a potential therapeutic strategy to reduce oxidative stress and neuroinflammation in these conditions.

Experimental Protocols

This section details the methodologies for key experiments relevant to the evaluation of Mpo-IN-28's therapeutic potential.

MPO Inhibition Assay (Cell-Free)

This protocol describes a general method for assessing the direct inhibitory activity of a compound against purified MPO.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., sodium phosphate buffer, pH 7.4), a stock solution of purified human MPO, a serial dilution of Mpo-IN-28, a detection substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB), and a solution of hydrogen peroxide (H₂O₂).

-

Assay Setup: In a 96-well microplate, add the assay buffer, purified MPO, and varying concentrations of Mpo-IN-28 to the respective wells. Include wells with MPO and buffer only (positive control) and wells with buffer only (negative control).

-

Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding H₂O₂ to all wells.

-

Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at room temperature, protected from light.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).

-

Data Acquisition: Measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 450 nm for TMB).

-

Data Analysis: Calculate the percentage of MPO inhibition for each concentration of Mpo-IN-28 and determine the IC50 value by fitting the data to a dose-response curve.

Neutrophil Chlorination Activity Assay

This protocol outlines a method to assess the ability of Mpo-IN-28 to inhibit the chlorination activity of MPO in isolated human neutrophils.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation.

-

Cell Plating: Resuspend the isolated neutrophils in a suitable buffer and plate them in a 96-well microplate.

-

Inhibitor Treatment: Add varying concentrations of Mpo-IN-28 to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulation and Detection: Add a fluorescent probe that detects hypochlorous acid (e.g., aminophenyl fluorescein - APF) to the wells, followed by the addition of a neutrophil stimulant such as phorbol 12-myristate 13-acetate (PMA) to induce the respiratory burst and MPO release.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.

-

Data Analysis: Calculate the percentage of inhibition of chlorination activity for each Mpo-IN-28 concentration and determine the IC50 value.

Signaling Pathways and Mechanism of Action

Mpo-IN-28 exerts its therapeutic potential by inhibiting the enzymatic activity of MPO, thereby preventing the generation of damaging reactive oxidants. The downstream consequences of MPO inhibition are multifaceted and impact several key signaling pathways involved in inflammation and tissue damage.

By blocking the production of HOCl and other reactive species, Mpo-IN-28 is anticipated to:

-

Reduce Oxidative Stress: Prevent the oxidation of lipids, proteins, and DNA, thereby protecting cells and tissues from oxidative damage.

-

Attenuate Inflammation: Decrease the activation of pro-inflammatory signaling pathways that are triggered by MPO-derived oxidants.

-

Preserve Tissue Integrity: Inhibit the degradation of the extracellular matrix and prevent apoptosis and fibrosis, leading to improved tissue function and repair.

Conclusion and Future Directions

Mpo-IN-28 is a potent and selective inhibitor of myeloperoxidase with demonstrated in vitro efficacy. The extensive preclinical data for other MPO inhibitors in models of cardiovascular and neuroinflammatory diseases provides a strong rationale for the therapeutic potential of Mpo-IN-28. Future research should focus on comprehensive in vivo preclinical studies to evaluate the efficacy, pharmacokinetics, and safety of Mpo-IN-28 in relevant animal models. Such studies are critical to advancing this promising therapeutic candidate towards clinical trials and ultimately addressing the significant unmet medical need in MPO-driven diseases. To date, there is no publicly available information on clinical trials involving Mpo-IN-28.

References

- 1. Myeloperoxidase levels predicts angiographic severity of coronary artery disease in patients with chronic stable angina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Myeloperoxidase: a potential therapeutic target for coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myeloperoxidase-immunoreactive cells are significantly increased in brain areas affected by neurodegeneration in Parkinson’s and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Identification and diagnostic significance of MPO, PRTN3, and CTNND1 as biomarkers in acute hematogenous osteomyelitis in children: a comprehensive analysis using machine learning algorithms [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

Mpo-IN-28 for studying neutrophil function

An In-depth Technical Guide to Mpo-IN-28 for Studying Neutrophil Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense in the innate immune system. A key component of their antimicrobial arsenal is myeloperoxidase (MPO), a heme-containing enzyme densely packed within their azurophilic granules.[1][2][3] Upon activation, neutrophils release MPO, which catalyzes the reaction of hydrogen peroxide (H₂O₂) with chloride ions to produce hypochlorous acid (HOCl), a potent microbicidal agent.[1][3][4] While essential for host defense, the overproduction of MPO-derived oxidants can inflict significant collateral damage to host tissues, contributing to the pathology of numerous inflammatory diseases, including cardiovascular, respiratory, and autoimmune disorders.[1][2][4]

Mpo-IN-28 is a potent, selective, and reversible inhibitor of myeloperoxidase.[1][5] Its utility as a research tool lies in its ability to specifically dissect the enzymatic functions of MPO from other neutrophil activities. This guide provides a comprehensive overview of Mpo-IN-28, its mechanism, and its application in studying the multifaceted roles of MPO in neutrophil function.

Mpo-IN-28: Mechanism and Potency

Mpo-IN-28, a guanidinium-based compound, exhibits strong inhibitory activity against MPO by binding to its active site through non-covalent interactions.[1] This targeted action allows for the specific modulation of MPO's catalytic cycle, which is central to many of its biological effects.

Quantitative Data: Inhibitory Potency of Mpo-IN-28

The efficacy of Mpo-IN-28 has been quantified in various assays, demonstrating its high potency. This data is crucial for determining appropriate experimental concentrations.

| Assay Type | Target/System | IC₅₀ Value | Reference |

| Cell-free assay | Myeloperoxidase (MPO) | 44 nM | [5][6][7] |

| Cell-free assay | MPO-mediated LDL oxidation | 90 nM | [5] |

| Cell-based assay | MPO chlorination activity (human neutrophils) | ~93.1 µM | [5] |

| Cell-based assay | Cytotoxicity (NHDF cells, 72 hrs) | 17 µM | [5] |

Core Applications in Neutrophil Research

Mpo-IN-28 is an invaluable tool for investigating several key neutrophil functions where MPO plays a pivotal, though complex, role.

Neutrophil Respiratory Burst and Oxidative Stress

The respiratory burst is a rapid release of reactive oxygen species (ROS). MPO is a central player in this process, utilizing H₂O₂ generated by NADPH oxidase to produce potent hypohalous acids.[1][3]

-

Dissecting Oxidative Pathways: By inhibiting MPO with Mpo-IN-28, researchers can isolate and study the effects of upstream ROS, such as H₂O₂, from the downstream, highly reactive MPO products like HOCl. MPO inhibition can lead to an accumulation of extracellular H₂O₂, which itself has signaling functions.[8]

-

Therapeutic Implications: Understanding this pathway is critical in diseases where excessive MPO activity contributes to oxidative damage. Mpo-IN-28 can be used in preclinical models to assess the therapeutic potential of targeting MPO.[4]

References

- 1. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress [mdpi.com]

- 2. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myeloperoxidase - Wikipedia [en.wikipedia.org]

- 4. What are MPO inhibitors and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. glpbio.com [glpbio.com]

- 8. Frontiers | Myeloperoxidase Negatively Regulates Neutrophil–Endothelial Cell Interactions by Impairing αMβ2 Integrin Function in Sterile Inflammation [frontiersin.org]

Methodological & Application

Mpo-IN-28: Application Notes and In Vitro Assay Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mpo-IN-28 is a potent and irreversible inhibitor of myeloperoxidase (MPO), a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils.[1][2] MPO plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, including hypochlorous acid (HOCl), to combat invading pathogens.[1] However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, such as cardiovascular disease, neurodegenerative disorders, and chronic inflammation, making it a significant therapeutic target.[1][2][3] Mpo-IN-28 serves as a valuable research tool for investigating the physiological and pathological roles of MPO and for the development of novel MPO-targeted therapeutics.[2]

Mpo-IN-28: In Vitro Efficacy

Mpo-IN-28 demonstrates significant inhibitory activity against MPO in various cell-free and cell-based assays. The following table summarizes its reported in vitro potency.

| Assay Type | Target/System | IC50 Value | Reference |

| Cell-free MPO Inhibition | Recombinant MPO | 44 nM | [4][5] |

| MPO-mediated LDL Oxidation | 90 nM | [5] | |

| MPO Chlorination Activity | Human Neutrophils | ~93.1 µM | [5] |

| Cytotoxicity | Normal Human Dermal Fibroblasts (NHDF) | 17 µM | [6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of MPO and the experimental workflow for an in vitro inhibition assay.

Caption: Myeloperoxidase (MPO) signaling pathway.

Caption: MPO inhibition assay workflow.

Experimental Protocol: MPO Chlorination Activity Assay

This protocol is adapted from established methods for measuring MPO chlorination activity and is suitable for determining the IC50 of Mpo-IN-28.[6][7] The assay is based on the MPO-catalyzed production of taurine chloramine, which is quantified by its reaction with thionitrobenzoic acid (TNB).

Materials and Reagents:

-

Recombinant human MPO

-

Mpo-IN-28

-

Phosphate buffer (10 mM, pH 7.4, containing 300 mM NaCl)

-

Taurine

-

Hydrogen peroxide (H₂O₂)

-

Catalase

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Mpo-IN-28 in DMSO. Note that Mpo-IN-28 is slightly soluble in DMSO.[8]

-

Prepare serial dilutions of Mpo-IN-28 in phosphate buffer to achieve the desired final concentrations for the assay.

-

Prepare a solution of recombinant MPO in phosphate buffer.

-

Prepare a 15 mM solution of taurine in phosphate buffer.

-

Prepare a 100 µM solution of H₂O₂ in water.

-

Prepare a catalase solution (e.g., 8 units/µL) in water.

-

Prepare a 1.35 mM solution of TNB by reacting DTNB with a reducing agent according to standard procedures.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following reagents in the specified order to a final volume of 200 µL:

-

Phosphate buffer

-

15 mM Taurine

-

Mpo-IN-28 at various concentrations (or vehicle control)

-

Recombinant MPO (final concentration, e.g., 40 nM)

-

-

Incubate the mixture at 37°C for a defined period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 10 µL of 100 µM H₂O₂.

-

Allow the reaction to proceed for 5 minutes at 37°C.

-

Stop the reaction by adding 10 µL of catalase solution.

-

To determine the amount of taurine chloramine produced, add 50 µL of the 1.35 mM TNB solution.

-

Adjust the final volume to 300 µL with water if necessary.

-

Measure the absorbance of the solution at 412 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of MPO inhibition is calculated relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the Mpo-IN-28 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Controls:

-

100% Inhibition Control: A reaction mixture without H₂O₂.

-

0% Inhibition Control (Vehicle Control): A reaction mixture with the vehicle (e.g., DMSO) used to dissolve Mpo-IN-28 instead of the inhibitor solution.

Cytotoxicity Assay Protocol (MTT Assay)

It is crucial to assess the cytotoxicity of Mpo-IN-28 in parallel to ensure that the observed MPO inhibition is not due to a general toxic effect on cells. The MTT assay is a common method for this purpose.[6][9]

Materials and Reagents:

-

Normal Human Dermal Fibroblasts (NHDF) or other relevant cell line

-

Complete cell culture medium

-

Mpo-IN-28

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

CO₂ incubator

Procedure:

-

Cell Seeding:

-

Seed NHDF cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

-

Compound Treatment:

-

Prepare serial dilutions of Mpo-IN-28 in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of Mpo-IN-28.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest Mpo-IN-28 concentration).

-

Incubate the cells for a specified period (e.g., 72 hours) in a CO₂ incubator at 37°C.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4-6 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the Mpo-IN-28 concentration to determine the CC50 (cytotoxic concentration 50%).

-

Conclusion

Mpo-IN-28 is a valuable chemical probe for studying the role of myeloperoxidase in health and disease. The provided protocols offer a framework for assessing its inhibitory activity and potential cytotoxicity in vitro. These assays are essential for the preclinical evaluation of Mpo-IN-28 and other MPO inhibitors in drug discovery and development programs.

References

- 1. mdpi.com [mdpi.com]

- 2. MPO-IN-28 [myskinrecipes.com]

- 3. ahajournals.org [ahajournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. MPO-IN-28 | Glutathione Peroxidase | TargetMol [targetmol.com]

- 7. nwlifescience.com [nwlifescience.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Mpo-IN-28 Cell-Based Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] Upon neutrophil activation at sites of inflammation, MPO is released into the extracellular space and phagolysosomes.[3][4] The enzyme plays a critical role in the innate immune system by catalyzing the production of hypochlorous acid (HOCl), a potent microbicidal agent, from hydrogen peroxide (H₂O₂,) and chloride ions (Cl⁻).[1][2][5] While essential for host defense, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory and cardiovascular diseases due to its role in promoting oxidative stress and tissue damage.[1][5] Consequently, inhibitors of MPO are of significant interest as potential therapeutic agents.[5]

Mpo-IN-28 is a potent and selective inhibitor of myeloperoxidase with a reported IC₅₀ of 44 nM in cell-free assays.[6][7][8] This document provides detailed application notes and protocols for utilizing Mpo-IN-28 in cell-based assays to evaluate its inhibitory effects on MPO activity in a cellular context, primarily using isolated human neutrophils.

Data Presentation

Table 1: Mpo-IN-28 Inhibitory Activity

| Assay Type | Inhibitor | IC₅₀ (nM) | Cell Type | Notes |

| Cell-Free MPO Activity | Mpo-IN-28 | 44 | N/A | Measures direct inhibition of purified MPO enzyme.[6][7][8] |

| MPO-mediated LDL Oxidation | Mpo-IN-28 | 90 | N/A | Assesses the inhibition of MPO's ability to oxidize biological macromolecules.[8] |

| Cellular MPO Chlorination | Mpo-IN-28 | ~93,100 | Human Neutrophils | Demonstrates the concentration required to inhibit MPO activity within a cellular environment, which can differ significantly from cell-free assays due to factors like cell permeability and off-target effects.[8] |

Signaling Pathway

The following diagram illustrates the enzymatic activity of MPO and the inhibitory action of Mpo-IN-28. Upon activation, neutrophils release MPO, which then utilizes hydrogen peroxide and chloride ions to produce hypochlorous acid, a potent oxidant. Mpo-IN-28 directly inhibits this enzymatic activity.

Caption: MPO Inhibition Pathway by Mpo-IN-28.

Experimental Protocols

This section provides a detailed methodology for a cell-based assay to determine the inhibitory effect of Mpo-IN-28 on MPO released from activated human neutrophils.

Protocol 1: Isolation of Human Neutrophils from Whole Blood

Materials:

-

Human whole blood collected in EDTA tubes

-

Histopaque-1077

-

RPMI 1640 cell culture medium

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Red Blood Cell (RBC) Lysis Buffer

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute whole blood 1:1 with RPMI 1640 medium.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Histopaque-1077 in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate and discard the upper plasma and mononuclear cell layers.

-

Collect the neutrophil/RBC pellet and resuspend in PBS.

-

To lyse the remaining red blood cells, add RBC Lysis Buffer and incubate for 10 minutes at room temperature.

-

Centrifuge at 500 x g for 10 minutes and discard the supernatant.

-

Wash the neutrophil pellet twice with RPMI 1640 containing 1% BSA.

-

Resuspend the final neutrophil pellet in RPMI 1640 with 1% BSA and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Adjust the cell suspension to the desired concentration (e.g., 1 x 10⁶ to 5 x 10⁶ cells/mL) for the assay.

Protocol 2: Mpo-IN-28 Cell-Based MPO Inhibition Assay

Materials:

-

Isolated human neutrophils (from Protocol 1)

-

Mpo-IN-28 (dissolved in DMSO)

-

Phorbol 12-myristate 13-acetate (PMA) solution (for neutrophil stimulation)

-

MPO Assay Buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺)

-

MPO substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 450 nm or 650 nm for TMB.

Experimental Workflow Diagram:

Caption: Workflow for Mpo-IN-28 cell-based assay.

Procedure:

-

Cell Seeding: Seed the isolated neutrophils into a 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/well in MPO Assay Buffer.

-

Inhibitor Treatment:

-

Prepare serial dilutions of Mpo-IN-28 in MPO Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).

-

Add the diluted Mpo-IN-28 to the appropriate wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

-

-

Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow for inhibitor uptake.

-

Neutrophil Stimulation:

-

Prepare a working solution of PMA in MPO Assay Buffer (e.g., 100 nM).

-

Add the PMA solution to all wells except for the unstimulated control wells to a final concentration that elicits a robust MPO release (e.g., 25-100 nM).

-

-

Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for MPO release.

-

Sample Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

MPO Activity Measurement:

-

Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

-

Add the MPO substrate solution (e.g., 100 µL of TMB solution) to each well.

-

Incubate at room temperature for 5-15 minutes, or until a color change is observed.

-

Stop the reaction by adding a stop solution (e.g., 50 µL of 2 M H₂SO₄).

-

-

Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB with a stop solution).

Data Analysis

-

Subtract the average absorbance of the blank (no cells) wells from all other readings.

-

Determine the percent inhibition of MPO activity for each concentration of Mpo-IN-28 using the following formula:

% Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Vehicle Control Well)] x 100

-

Plot the percent inhibition against the logarithm of the Mpo-IN-28 concentration.

-

Determine the IC₅₀ value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).

Concluding Remarks

This document provides a comprehensive guide for utilizing Mpo-IN-28 in a cell-based assay to assess its inhibitory effects on myeloperoxidase activity in human neutrophils. The provided protocols for neutrophil isolation and the MPO inhibition assay, along with the data presentation and visualization aids, are intended to facilitate the adoption of this compound in research and drug development settings. Researchers should optimize assay conditions, such as cell density, PMA concentration, and incubation times, for their specific experimental setup. Careful adherence to these protocols will enable the accurate determination of the cellular potency of Mpo-IN-28 and provide valuable insights into its potential as a therapeutic agent for MPO-driven diseases.

References

- 1. ashpublications.org [ashpublications.org]

- 2. mdpi.com [mdpi.com]

- 3. korambiotech.com [korambiotech.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Measuring Myeloperoxidase Activity in Biological Samples | PLOS One [journals.plos.org]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Mpo-IN-28 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mpo-IN-28 is a potent and irreversible inhibitor of myeloperoxidase (MPO), a key enzyme implicated in the inflammatory processes of various diseases.[1][2][3] With an IC50 of 44 nM, Mpo-IN-28 offers a valuable tool for investigating the role of MPO in pathological conditions.[1][3] While specific in vivo dosage and administration protocols for Mpo-IN-28 are not extensively documented in publicly available literature, this document provides comprehensive application notes and protocols based on the available data for Mpo-IN-28 and other MPO inhibitors. These guidelines are intended to assist researchers in designing and conducting in vivo studies to evaluate the therapeutic potential of Mpo-IN-28 in relevant animal models.

Mpo-IN-28: In Vitro Activity

Mpo-IN-28 has demonstrated significant inhibitory activity against MPO in various in vitro assays. It effectively reduces the chlorination activity of MPO in human neutrophils and inhibits MPO-mediated low-density lipoprotein oxidation.[3] In studies using plasma from COVID-19 patients, 10 μM of Mpo-IN-28 resulted in an approximate 51–59% decrease in MPO activity.[4]

Recommended Formulation for In Vivo Administration

Due to its poor water solubility, Mpo-IN-28 requires a specific formulation for in vivo administration. The following formulation is a general guideline for compounds with similar characteristics and can be adapted for Mpo-IN-28.

Table 1: Recommended Vehicle for In Vivo Administration

| Component | Percentage |

| DMSO | 10% |

| PEG300 | 40% |

| Tween-80 | 5% |

| Saline/PBS | 45% |

Note: For mice with weak tolerance, the DMSO concentration should be kept below 2%.[1]

Preparation Protocol for Intraperitoneal (IP) Injection:

-

Weigh the required amount of Mpo-IN-28.

-

Dissolve Mpo-IN-28 in DMSO to create a stock solution. Sonication may be required to aid dissolution.[1]

-

Sequentially add PEG300, Tween-80, and Saline/PBS, ensuring the solution is clear after each addition.[1]

-

The final solution should be prepared fresh before each experiment.

Preparation Protocol for Oral Gavage:

For oral administration, a homogeneous suspension can be prepared using 0.5% carboxymethyl cellulose sodium (CMC-Na).[5]

-

Weigh the required amount of Mpo-IN-28.

-

Prepare a 0.5% CMC-Na solution in sterile water.

-

Add Mpo-IN-28 to the CMC-Na solution and mix thoroughly to obtain a homogeneous suspension.

Dosage and Administration in Animal Models (Reference Data from Other MPO Inhibitors)

As direct in vivo dosage data for Mpo-IN-28 is limited, the following table summarizes the dosages and administration routes of other MPO inhibitors used in various animal models. This information can serve as a valuable reference for initiating dose-finding studies with Mpo-IN-28.

Table 2: In Vivo Dosage and Administration of Various MPO Inhibitors

| MPO Inhibitor | Animal Model | Species | Dosage | Administration Route | Key Findings |

| 4-Aminobenzoic acid hydrazide (ABAH) | Ischemic Stroke | Mouse | 40 mg/kg, twice daily | Intraperitoneal (i.p.) | Reduced infarct size and improved neurological outcome.[6] |

| AZD5904 | COVID-19 Plasma-Induced Endothelial Damage (in vitro using human cells) | - | 10 µM | - | Decreased MPO activity in plasma samples.[4] |

| PF-06282999 | Atherosclerosis | Mouse | 15 mg/kg, twice daily | Oral gavage | Reduced necrotic core area in atherosclerotic plaques.[7] |

| KYC | Psoriasis | Mouse | Daily i.p. injections | Intraperitoneal (i.p.) | Attenuated skin inflammation.[8] |

| SNT-8370 | Peritonitis | Mouse | 30 or 60 mg/kg | Oral gavage | Inhibited leukocyte infiltration.[9] |

Experimental Protocol: Evaluation of Mpo-IN-28 in a Mouse Model of Acute Peritonitis

This protocol outlines a general procedure for assessing the in vivo efficacy of Mpo-IN-28 in a thioglycolate-induced peritonitis model in mice.

Materials:

-

Mpo-IN-28

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

4% Thioglycolate broth

-

Zymosan A

-

Phosphate-buffered saline (PBS)

-

Mice (e.g., C57BL/6J)

Procedure:

-

Induction of Peritonitis: Administer a 1 mL intraperitoneal injection of 4% thioglycolate broth to each mouse to recruit leukocytes to the peritoneum.[10]

-

Drug Administration: 20 hours after thioglycolate injection, administer Mpo-IN-28 or vehicle control to the mice via oral gavage or intraperitoneal injection. Doses can be selected based on the reference data in Table 2, starting with a dose-finding study.[10]

-

Leukocyte Activation: One hour after drug administration, inject 0.5 mL of zymosan A (1 mg/mL in saline) intraperitoneally to activate the recruited leukocytes and induce MPO release.[10]

-

Peritoneal Lavage: Four hours after zymosan A injection, euthanize the mice and perform a peritoneal lavage with 5 mL of ice-cold PBS to collect the peritoneal fluid.[10]

-

Analysis:

-

Centrifuge the peritoneal fluid to pellet the cells.

-

Measure MPO activity in the supernatant using a suitable assay (e.g., colorimetric or fluorometric).

-

Count the number of recruited leukocytes (e.g., neutrophils) in the cell pellet.

-

Visualizations

Caption: Signaling pathway of MPO-mediated inflammation and the inhibitory action of Mpo-IN-28.

Caption: Experimental workflow for evaluating Mpo-IN-28 in a mouse model of peritonitis.

References

- 1. glpbio.com [glpbio.com]

- 2. MPO-IN-28 | Glutathione Peroxidase | TargetMol [targetmol.com]

- 3. Pharmacological myeloperoxidase (MPO) inhibition in an obese/hypertensive mouse model attenuates obesity and liver damage, but not cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Reducing myeloperoxidase activity decreases inflammation and increases cellular protection in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

Mpo-IN-28: Application Notes and Protocols for Investigating Endothelial Dysfunction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Mpo-IN-28, a selective myeloperoxidase (MPO) inhibitor, for the study of endothelial dysfunction. Detailed protocols for both in vitro and in vivo experimental designs are presented, along with summaries of quantitative data and visualizations of key signaling pathways.

Introduction

Endothelial dysfunction is a critical early event in the pathogenesis of various cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory state. Myeloperoxidase (MPO), a heme-containing peroxidase primarily released by activated neutrophils, is a key contributor to endothelial dysfunction.[1][2] MPO catalyzes the formation of highly reactive oxidants, such as hypochlorous acid (HOCl), which can directly impair endothelial nitric oxide synthase (eNOS) function, scavenge NO, and promote inflammation.[2][3] Mpo-IN-28 is a potent and selective inhibitor of MPO, offering a valuable pharmacological tool to investigate the role of MPO in endothelial dysfunction and to explore its therapeutic potential.[4]

Mpo-IN-28: Mechanism of Action

Mpo-IN-28 acts as a selective inhibitor of myeloperoxidase.[4] By binding to the MPO enzyme, it prevents the catalytic conversion of hydrogen peroxide (H₂O₂) to hypochlorous acid in the presence of chloride ions.[5] This inhibition of MPO activity is expected to restore endothelial function by preventing the downstream detrimental effects of MPO-derived oxidants.

Data Presentation

The following tables summarize key quantitative data for Mpo-IN-28 and other relevant MPO inhibitors from published studies.

Table 1: In Vitro Potency of Mpo-IN-28

| Parameter | Value | Reference |

| IC₅₀ for MPO Inhibition | 44 nM | [4] |

| IC₅₀ for MPO-mediated LDL oxidation | 90 nM | [4] |

Table 2: In Vivo Dosage of MPO Inhibitors in Mouse Models of Cardiovascular Disease

| MPO Inhibitor | Dosage | Mouse Model | Key Findings | Reference |

| AZM198 | 500 µmol/kg in diet | Femoral cuff and tandem stenosis models of vascular inflammation in Apoe⁻/⁻ mice | Significantly improved endothelial function; decreased arterial MPO activity. | [1][6] |

| PF-06282999 | 5 or 15 mg/kg, oral gavage, twice daily | Ldlr⁻/⁻ mice on a Western diet | Reduced plasma MPO activity; altered atherosclerotic lesion composition. | [7][8] |

| AZM198 | 125 µmol/kg, oral gavage, twice daily | Cystic fibrosis-like lung inflammation model | Inhibited MPO activity in epithelial lining fluid; improved morbidity. | [9] |

Experimental Protocols

In Vitro Model of Endothelial Dysfunction

Objective: To investigate the protective effect of Mpo-IN-28 on endothelial cells under conditions of oxidative stress-induced dysfunction.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

Induction of Endothelial Dysfunction:

-

Oxidized LDL (oxLDL): Treatment with oxLDL (e.g., 50-100 µg/mL for 24 hours) to mimic conditions of atherosclerosis.

-

High Glucose: Culture in high glucose media (e.g., 30 mM D-glucose for 48-72 hours) to simulate hyperglycemic conditions.

-

Hydrogen Peroxide (H₂O₂): Acute exposure to H₂O₂ (e.g., 100-500 µM for 1-4 hours) to induce direct oxidative stress.

-

L-NAME: Treatment with N(G)-nitro-L-arginine methyl ester (L-NAME, e.g., 100 µM for 24-72 hours) to inhibit eNOS and induce a state of NO deficiency.

Protocol:

-

Cell Culture: Culture HUVECs in EGM-2 medium supplemented with growth factors at 37°C in a humidified atmosphere of 5% CO₂.

-

Plating: Seed HUVECs in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis, 24-well for migration/tube formation assays) and allow them to reach 80-90% confluency.

-

Pre-treatment with Mpo-IN-28: Pre-incubate the cells with varying concentrations of Mpo-IN-28 (e.g., 1-10 µM) for 1-2 hours. A vehicle control (DMSO) should be included.

-

Induction of Dysfunction: Add the chosen inducer of endothelial dysfunction (oxLDL, high glucose, H₂O₂, or L-NAME) to the culture medium in the presence of Mpo-IN-28.

-

Incubation: Incubate for the specified duration depending on the inducer used.

-

Assessment of Endothelial Function: Perform the following assays:

-

Cell Viability Assay: Use MTT or similar assays to assess cell viability.

-

Reactive Oxygen Species (ROS) Measurement: Use fluorescent probes like DCFH-DA to measure intracellular ROS levels.

-

Nitric Oxide (NO) Bioavailability: Measure nitrite/nitrate levels in the culture supernatant using the Griess assay.

-

eNOS Activity: Assess the phosphorylation status of eNOS at Ser1177 (activating) and Thr495 (inhibiting) by Western blotting.

-

Inflammatory Marker Expression: Measure the expression of adhesion molecules (VCAM-1, ICAM-1) and pro-inflammatory cytokines (IL-6, IL-8) by qPCR or ELISA.

-

Cell Migration Assay: Perform a scratch wound healing assay to assess migratory capacity.

-

Tube Formation Assay: Plate cells on Matrigel to evaluate their ability to form capillary-like structures.

-

In Vivo Model of Endothelial Dysfunction

Objective: To evaluate the efficacy of Mpo-IN-28 in improving endothelial function in a mouse model of atherosclerosis.

Animal Model: Apolipoprotein E-deficient (ApoE⁻/⁻) mice on a high-fat diet.

Protocol:

-

Animal Husbandry: House ApoE⁻/⁻ mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Induction of Atherosclerosis: At 8 weeks of age, switch the mice to a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for a period of 8-12 weeks to induce atherosclerotic plaque formation and endothelial dysfunction.

-

Mpo-IN-28 Administration: Based on studies with other MPO inhibitors, a starting dose range for Mpo-IN-28 could be 5-15 mg/kg body weight, administered daily via oral gavage. A vehicle control group should be included. The formulation for oral gavage can be prepared in a vehicle such as 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in water.

-

Treatment Period: Administer Mpo-IN-28 or vehicle for the last 4-6 weeks of the high-fat diet feeding period.

-

Assessment of Endothelial Function:

-

In Vivo Vasodilation: Measure endothelium-dependent vasodilation of the femoral or carotid artery in response to acetylcholine using high-frequency ultrasound. Endothelium-independent vasodilation can be assessed using sodium nitroprusside.

-

Ex Vivo Myography: Isolate aortic rings and assess their contractile and relaxation responses to phenylephrine and acetylcholine, respectively, in an organ bath setup.

-

-

Biochemical and Histological Analysis:

-

Plasma MPO Activity: Collect blood samples and measure plasma MPO activity using a colorimetric assay.

-

Arterial MPO Activity: Determine MPO activity in aortic tissue by measuring the conversion of hydroethidine to 2-chloroethidium.[1][6]

-

Atherosclerotic Plaque Analysis: Perfuse the aorta, stain with Oil Red O, and quantify the lesion area. Perform histological analysis of the aortic root to assess plaque composition.

-

Oxidative Stress Markers: Measure markers of oxidative stress (e.g., malondialdehyde, 8-isoprostane) in plasma and aortic tissue.

-

Inflammatory Markers: Analyze the expression of inflammatory cytokines and adhesion molecules in the aorta.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in MPO-mediated endothelial dysfunction and the proposed mechanism of action for Mpo-IN-28.

Caption: MPO-mediated endothelial dysfunction signaling pathway.

Caption: Mechanism of action of Mpo-IN-28 in preventing endothelial dysfunction.

Experimental Workflows

Caption: In vitro experimental workflow for Mpo-IN-28.

Caption: In vivo experimental workflow for Mpo-IN-28.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Myeloperoxidase: A versatile mediator of endothelial dysfunction and therapeutic target during cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelial-Transcytosed Myeloperoxidase Activates Endothelial Nitric Oxide Synthase via a Phospholipase C-Dependent Calcium Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitive Effects of Quercetin on Myeloperoxidase-Dependent Hypochlorous Acid Formation and Vascular Endothelial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Myeloperoxidase inhibition decreases morbidity and oxidative stress in mice with cystic fibrosis-like lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Myeloperoxidase (MPO) Activity Using MPO-IN-28

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] Upon activation of the immune system, MPO is released and catalyzes the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[3][4] While crucial for host defense against pathogens, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including atherosclerosis, cardiovascular disease, and neurodegenerative disorders, through its role in oxidative stress and tissue damage.[1][3][4]

MPO-IN-28 is a potent and selective inhibitor of myeloperoxidase.[5][6] It serves as a valuable chemical tool for investigating the biological functions of MPO and for validating MPO as a therapeutic target. These application notes provide detailed protocols for utilizing MPO-IN-28 to measure and inhibit MPO activity in various experimental settings.

Product Information: MPO-IN-28

| Property | Value | Reference |

| Synonyms | MPO Inhibitor 28, Myeloperoxidase Inhibitor 28 | [7] |

| CAS Number | 37836-90-1 | [7] |

| Molecular Formula | C₁₁H₁₃N₅O | [7] |

| Molecular Weight | 231.25 g/mol | [6] |

| Purity | ≥98% | [7] |

| Solubility | DMSO: 22.73 - 46 mg/mL | [6][8] |

| Storage | Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [8] |

Quantitative Data for MPO-IN-28

The inhibitory activity of MPO-IN-28 has been characterized in various assays, demonstrating its potency and selectivity for MPO.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ (Cell-free MPO) | 44 nM | Recombinant MPO, taurine chloramine production assay. | [5][6][8][9] |

| IC₅₀ (MPO-mediated LDL oxidation) | 90 nM | Inhibition of MPO-mediated low-density lipoprotein oxidation. | [5] |

| IC₅₀ (MPO chlorination activity in human neutrophils) | ~93.1 µM | Reduction of relative chlorination activity of MPO in human neutrophils. | [5] |

| IC₅₀ (Normal Human Dermal Fibroblast growth inhibition) | 17 µM | Demonstrates selectivity for MPO over cytotoxicity. | [9] |

Experimental Protocols

Protocol 1: In Vitro MPO Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the inhibitory effect of MPO-IN-28 on purified MPO or MPO in biological samples using o-dianisidine as a substrate.[10]

Materials:

-

MPO-IN-28

-

Purified human MPO or biological sample (cell lysate, tissue homogenate)

-

Potassium phosphate buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB) for sample preparation[10]

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 6.0

-

o-dianisidine dihydrochloride solution (20 mM in distilled water)

-

Hydrogen peroxide (H₂O₂) solution (0.0005% in distilled water, prepare fresh)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 460 nm[10][11]

Procedure:

-

Sample Preparation:

-

Tissue: Homogenize tissue samples in ice-cold potassium phosphate buffer with HTAB. Centrifuge at 12,000 x g for 15 minutes at 4°C and collect the supernatant.[10]

-

Cells: Lyse cells in ice-cold potassium phosphate buffer with HTAB. Centrifuge to pellet cell debris and collect the supernatant.

-

-

MPO-IN-28 Preparation: Prepare a stock solution of MPO-IN-28 in DMSO. Serially dilute the stock solution in Assay Buffer to achieve a range of desired concentrations for IC₅₀ determination.

-

Assay Reaction:

-

Add 50 µL of your sample (or purified MPO) to each well of a 96-well plate.

-

Add 50 µL of MPO-IN-28 dilution (or vehicle control) to the respective wells.

-

Incubate for 15 minutes at room temperature.

-

Add 50 µL of 20 mM o-dianisidine dihydrochloride solution to each well.

-

Initiate the reaction by adding 50 µL of 0.0005% H₂O₂ solution.

-

-

Measurement: Immediately begin measuring the change in absorbance at 460 nm every 30 seconds for 5-10 minutes in a microplate reader.[10]

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Plot the reaction rate against the concentration of MPO-IN-28 to determine the IC₅₀ value.

Protocol 2: MPO Activity Assay in Neutrophils (Fluorescence-based)

This protocol outlines a method to measure the inhibitory effect of MPO-IN-28 on MPO activity in stimulated neutrophils using a fluorescence-based assay.

Materials:

-

MPO-IN-28

-

Isolated human or murine neutrophils

-

MPO Peroxidation Substrate (e.g., Ampliflu Red)

-

Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimulant

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Hydrogen peroxide (H₂O₂)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (e.g., Ex/Em = 535/587 nm)[12]

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from whole blood using standard methods (e.g., density gradient centrifugation). Resuspend cells in HBSS.

-

Cell Plating: Plate neutrophils at a density of 1-2 x 10⁵ cells/well in a 96-well plate.

-

Inhibitor Treatment: Treat cells with various concentrations of MPO-IN-28 (or vehicle control) for 30-60 minutes at 37°C.

-

Neutrophil Stimulation: Stimulate the neutrophils by adding PMA (e.g., 100 nM final concentration) and incubate for 30 minutes at 37°C to induce MPO release.

-

Assay Reaction:

-

Prepare a reaction mix containing the MPO Peroxidation Substrate and H₂O₂ in HBSS according to the manufacturer's instructions.

-

Add the reaction mix to each well.

-

-

Measurement: Measure the fluorescence intensity kinetically for 15-30 minutes at 37°C using a fluorescence plate reader.

-

Data Analysis: Determine the rate of fluorescence increase. Compare the rates in MPO-IN-28 treated wells to the vehicle-treated control to calculate the percent inhibition.

Visualizations

MPO Signaling and Pathological Roles

Myeloperoxidase is a key enzyme in the inflammatory response, contributing to both host defense and pathological tissue damage. Its activity is linked to several downstream signaling pathways and cellular events.

References

- 1. mdpi.com [mdpi.com]

- 2. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]

- 4. Myeloperoxidase - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. glpbio.com [glpbio.com]

- 9. MPO-IN-28 | Glutathione Peroxidase | TargetMol [targetmol.com]

- 10. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. assaygenie.com [assaygenie.com]

Application Notes and Protocols for Mpo-IN-28 in Human Aortic Endothelial Cells (HAECs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in neutrophils and monocytes.[1][2] Upon activation of these immune cells during inflammatory responses, MPO is released into the extracellular space where it catalyzes the formation of reactive oxygen species, such as hypochlorous acid (HOCl).[2] In the vasculature, MPO can bind to the surface of endothelial cells, contributing to endothelial dysfunction, a key initiating event in the pathogenesis of cardiovascular diseases like atherosclerosis.[3][4] MPO-mediated oxidative stress can lead to reduced nitric oxide (NO) bioavailability, inflammation, and damage to the endothelial glycocalyx.[3][5]

Mpo-IN-28 is a potent and specific inhibitor of myeloperoxidase, with an IC50 of 44 nM in a cell-free assay.[6] By inhibiting MPO activity, Mpo-IN-28 presents a promising tool for studying the pathological roles of MPO in vascular biology and for the development of novel therapeutic strategies against cardiovascular diseases. These application notes provide detailed protocols for the use of Mpo-IN-28 in primary Human Aortic Endothelial Cells (HAECs) to investigate its effects on endothelial glycocalyx integrity and key inflammatory signaling pathways.

Data Presentation

Table 1: Effect of Mpo-IN-28 on Myeloperoxidase (MPO) Activity

| Treatment Group | MPO Activity (unit/ml) | Percent Inhibition |

| Untreated | 68.75 (± 22.54) | - |

| Mpo-IN-28 (10 µM) | 35.92 (± 14.48) | ~52% |

Data is presented as mean (± SD). Data adapted from Lee et al., 2023.[7]

Table 2: Effect of Mpo-IN-28 on Syndecan-1 Shedding in HAECs

| Treatment Condition | Syndecan-1 Concentration (ng/ml) |

| Control Plasma | 0.80 (± 0.07) |

| Convalescent Plasma (Non-severe) | 1.23 (± 0.28) |

| Convalescent Plasma (Non-severe) + Mpo-IN-28 (10 µM) | 0.73 (± 0.51) |

| Convalescent Plasma (Severe) | 3.66 (± 1.73) |

| Convalescent Plasma (Severe) + Mpo-IN-28 (10 µM) | 3.13 (± 1.82) |

Data is presented as mean (± SD). Data adapted from Lee et al., 2023.[7]

Experimental Protocols

Protocol 1: Culture of Human Aortic Endothelial Cells (HAECs)

This protocol describes the standard procedure for culturing primary HAECs.

Materials:

-

Human Aortic Endothelial Cells (HAECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution (0.05%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Gelatin-coated or fibronectin-coated culture flasks/plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Thawing of Cryopreserved HAECs:

-

Rapidly thaw the vial of frozen HAECs in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete Endothelial Cell Growth Medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of complete growth medium.

-

-

Cell Seeding:

-

Seed the cells onto a gelatin-coated or fibronectin-coated T-75 culture flask at a recommended density (e.g., 2,500-5,000 cells/cm²).

-

Ensure the flask contains a sufficient volume of pre-warmed complete growth medium (e.g., 15 mL for a T-75 flask).

-

-

Cell Culture and Maintenance:

-

Incubate the cells in a humidified incubator at 37°C with 5% CO2.

-

Change the culture medium every 2-3 days.

-

Monitor cell growth and morphology daily. HAECs should exhibit a cobblestone morphology at confluence.

-

-

Subculturing (Passaging):

-

When cells reach 80-90% confluence, aspirate the medium and wash the monolayer once with sterile PBS.

-

Add 3-5 mL of 0.05% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding an equal volume of complete growth medium.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new coated flasks at the desired split ratio (e.g., 1:2 to 1:4).

-

Protocol 2: Treatment of HAECs with Mpo-IN-28

This protocol outlines the procedure for treating cultured HAECs with Mpo-IN-28 to assess its biological effects.

Materials:

-

Confluent HAECs in culture plates (e.g., 6-well or 96-well plates)

-

Mpo-IN-28 (stock solution in DMSO)

-

Endothelial Cell Growth Medium (serum-free or low-serum for specific assays)

-

Vehicle control (DMSO)

Procedure:

-

Cell Seeding:

-

Seed HAECs into appropriate culture plates and grow to confluence as described in Protocol 1.

-

-

Preparation of Mpo-IN-28 Working Solution:

-

Prepare a stock solution of Mpo-IN-28 in sterile DMSO. For example, a 10 mM stock solution.

-

On the day of the experiment, dilute the Mpo-IN-28 stock solution to the final desired concentration (e.g., 10 µM) in pre-warmed cell culture medium.[7]

-

Prepare a vehicle control with the same final concentration of DMSO as the Mpo-IN-28 treated wells.

-

-

Cell Treatment:

-

Aspirate the culture medium from the HAEC monolayers.

-

For assays investigating the protective effects of Mpo-IN-28 against a stimulus (e.g., inflammatory cytokine, activated neutrophils, or patient plasma), pre-incubate the cells with Mpo-IN-28 for a specific duration (e.g., 1 hour) before adding the stimulus.

-

For direct effect studies, add the medium containing the final concentration of Mpo-IN-28 or vehicle control to the cells.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 16 hours for glycocalyx shedding studies).[7] The optimal incubation time may vary depending on the specific endpoint being measured.

-

-

Downstream Analysis:

-

Following incubation, collect the cell culture supernatant for analysis of secreted factors (e.g., Syndecan-1) or lyse the cells for analysis of intracellular proteins (e.g., phosphorylated signaling proteins).

-

Protocol 3: Measurement of Syndecan-1 Shedding by ELISA

This protocol describes the quantification of soluble Syndecan-1 in cell culture supernatants as a marker of endothelial glycocalyx damage.

Materials:

-

Human Syndecan-1 ELISA Kit

-

Cell culture supernatants from Protocol 2

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.

-

-

Assay Procedure (Example):

-

Add 100 µL of standard or sample (cell culture supernatant) to each well of the antibody-coated microplate.

-

Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).

-

Aspirate and wash the wells multiple times with the provided wash buffer.

-

Add 100 µL of the biotinylated detection antibody to each well and incubate.

-

Aspirate and wash the wells.

-

Add 100 µL of Streptavidin-HRP solution to each well and incubate.

-

Aspirate and wash the wells.

-

Add 100 µL of TMB substrate solution and incubate in the dark until color develops.

-

Add 50 µL of stop solution to each well.

-

-

Data Analysis:

-

Immediately read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-